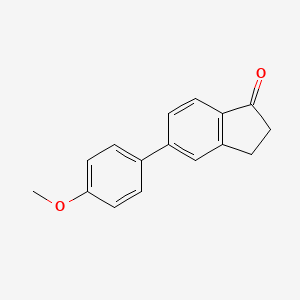

![molecular formula C19H27NO3 B6640522 2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)

2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone, commonly known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors in the brain. CP 47,497 was first synthesized in the mid-1990s by Pfizer as part of their research into the endocannabinoid system. Since then, it has been extensively studied for its potential therapeutic applications and its effects on the human body.

Mechanism of Action

CP 47,497 acts as a potent agonist of the cannabinoid receptors in the brain, particularly the CB1 receptor. It binds to these receptors and activates them, leading to a variety of physiological and biochemical effects.

Biochemical and Physiological Effects:

CP 47,497 has been shown to have a variety of physiological and biochemical effects on the human body. These include:

- Analgesia: CP 47,497 has been shown to exhibit potent analgesic effects in animal models of pain.

- Anti-inflammatory effects: CP 47,497 has been shown to have anti-inflammatory effects in animal models of inflammation.

- Appetite stimulation: CP 47,497 has been shown to stimulate appetite in animal models.

- Neuroprotection: CP 47,497 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

- Cardiovascular effects: CP 47,497 has been shown to have cardiovascular effects, including vasodilation and decreased blood pressure.

Advantages and Limitations for Lab Experiments

CP 47,497 has several advantages and limitations for use in laboratory experiments. Advantages include its potent and selective agonism of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. Limitations include its potential for abuse and its lack of specificity for the CB1 receptor, which can make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on CP 47,497. These include:

- Further studies on its potential therapeutic applications, particularly in the field of pain management.

- Studies on its potential for abuse and addiction.

- Studies on its effects on the immune system and its potential for use in the treatment of autoimmune diseases.

- Studies on its effects on the endocrine system and its potential for use in the treatment of metabolic disorders.

- Studies on its effects on the central nervous system and its potential for use in the treatment of neurodegenerative diseases.

Synthesis Methods

CP 47,497 is synthesized through a multi-step chemical process that involves the condensation of 2-(2-methoxyphenyl)-1-pyrrolidin-1-yl-ethanone with cyclohexanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is then purified through chromatography to obtain pure CP 47,497.

Scientific Research Applications

CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Research has shown that CP 47,497 exhibits potent analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain conditions such as neuropathic pain and cancer-related pain.

properties

IUPAC Name |

2-(1-hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-23-17-10-4-3-8-15(17)16-9-7-13-20(16)18(21)14-19(22)11-5-2-6-12-19/h3-4,8,10,16,22H,2,5-7,9,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQPLCDEVHJBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCN2C(=O)CC3(CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

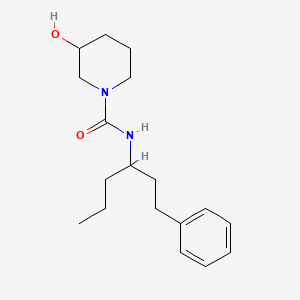

![N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6640443.png)

![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)

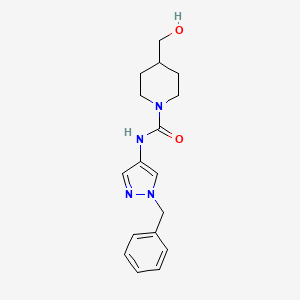

![1-[(3-Hydroxycyclohexyl)methyl]-3-[(2-imidazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B6640454.png)

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)

![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)

![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)

![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)

![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)

![3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640523.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B6640530.png)